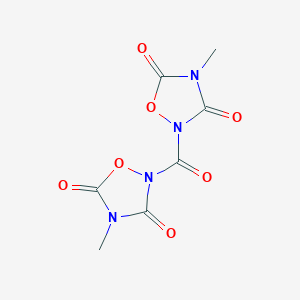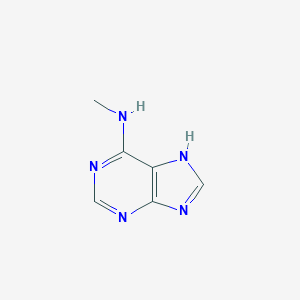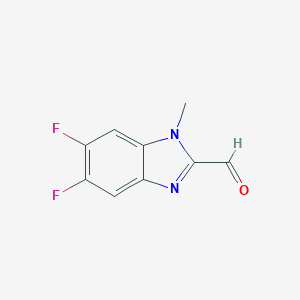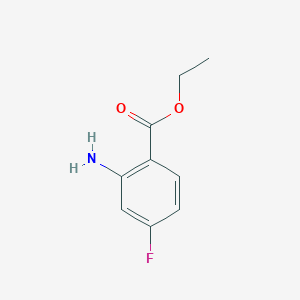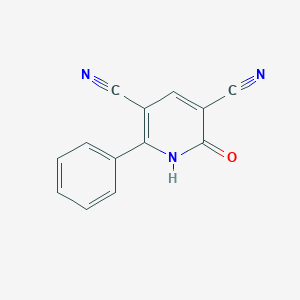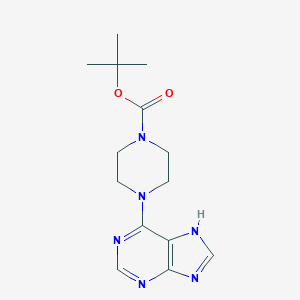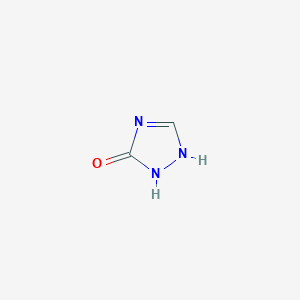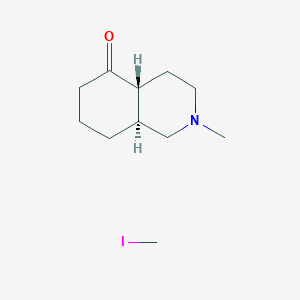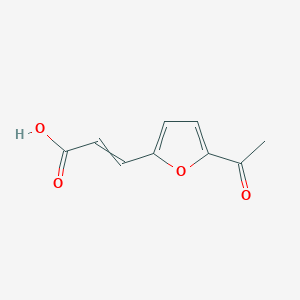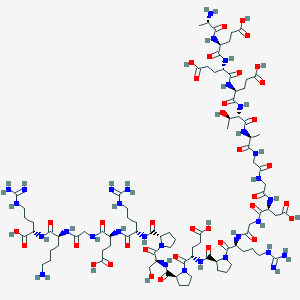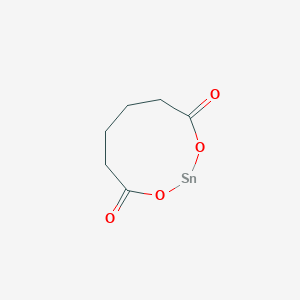
1,3,2lambda2-Dioxastannonane-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2lambda2-Dioxastannonane-4,9-dione is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in research. This compound is also known as DASQ and is a member of the stannane family of compounds. DASQ has a unique structure that makes it an attractive candidate for various scientific applications, including biochemical and physiological research.
Mécanisme D'action
The mechanism of action of DASQ is not well understood, but it is believed to be related to its antioxidant properties. DASQ has been shown to scavenge free radicals and reduce oxidative stress in cells. This may be the reason why DASQ has been shown to have anti-cancer properties, as oxidative stress is known to play a role in the development of cancer.
Effets Biochimiques Et Physiologiques
DASQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that DASQ can inhibit the growth of cancer cells and reduce oxidative stress in cells. DASQ has also been shown to have anti-inflammatory properties, which make it an attractive candidate for the study of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DASQ is its unique structure, which makes it an attractive candidate for various scientific applications. DASQ is also relatively easy to synthesize, which makes it accessible to researchers. However, DASQ has some limitations, including its stability and solubility. DASQ is relatively unstable and can degrade over time, which can make it difficult to work with. DASQ is also not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DASQ. One potential direction is the study of DASQ in animal models. While DASQ has been extensively studied in vitro, its effects in vivo are not well understood. Another potential direction is the study of DASQ in the context of neurodegenerative diseases. DASQ has been shown to have neuroprotective properties, which make it an attractive candidate for the study of diseases such as Alzheimer's and Parkinson's. Finally, the optimization of the synthesis of DASQ and the development of new derivatives of DASQ may lead to the discovery of new compounds with even more potent properties.
Méthodes De Synthèse
The synthesis of DASQ is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with stannous chloride in the presence of a reducing agent to form the final product, DASQ. The synthesis of DASQ has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
DASQ has been widely used in scientific research due to its unique properties. One of the primary applications of DASQ is in the study of oxidative stress. DASQ has been shown to have antioxidant properties, which make it an attractive candidate for the study of oxidative stress-related diseases. DASQ has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
112131-14-3 |
|---|---|
Nom du produit |
1,3,2lambda2-Dioxastannonane-4,9-dione |
Formule moléculaire |
C6H8O4Sn |
Poids moléculaire |
262.83 g/mol |
Nom IUPAC |
1,3,2λ2-dioxastannonane-4,9-dione |
InChI |
InChI=1S/C6H10O4.Sn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
Clé InChI |
LTCDUZSZNPSELB-UHFFFAOYSA-L |
SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
SMILES canonique |
C1CCC(=O)O[Sn]OC(=O)C1 |
Synonymes |
Adipic acid tin(II) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



